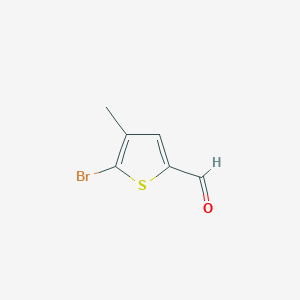

5-Bromo-4-methylthiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATNNNCLTSHUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585946 | |

| Record name | 5-Bromo-4-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189331-47-3 | |

| Record name | 5-Bromo-4-methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189331-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylthiophene-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 4 Methylthiophene 2 Carbaldehyde

Established Synthetic Routes to 5-Bromo-4-methylthiophene-2-carbaldehyde

The primary established route for the synthesis of this compound involves the ortho-formylation of a substituted thiophene (B33073) precursor. This method relies on the directing effect of the bromine substituent to achieve the desired regiochemical outcome.

Precursor Compounds and Starting Materials

The key precursor for this synthesis is 2-Bromo-3-methylthiophene. This starting material provides the necessary thiophene core with the methyl and bromo substituents in the correct positions, priming the molecule for selective formylation. Other essential reagents include a strong, non-nucleophilic base and a formylating agent.

| Starting Material/Reagent | Role in Synthesis |

| 2-Bromo-3-methylthiophene | Thiophene core and precursor |

| Lithium diisopropylamide (LDA) | Strong base for deprotonation |

| N,N-Dimethylformamide (DMF) | Formylating agent (electrophile) |

| Tetrahydrofuran (THF) | Anhydrous solvent |

| 1M Hydrochloric acid (HCl) | Quenching and workup |

| Ethyl acetate (EtOAc) | Extraction solvent |

Reaction Conditions and Catalytic Systems

The synthesis is typically carried out under anhydrous conditions at low temperatures to control the reactivity of the organolithium intermediate. A solution of lithium diisopropylamide (LDA) in a suitable solvent like tetrahydrofuran (THF) is prepared and cooled to -78 °C. amazonaws.com The precursor, 2-bromo-3-methylthiophene, is then added, leading to deprotonation at the position ortho to the bromine atom. Following this, N,N-dimethylformamide (DMF) is introduced to the reaction mixture, which is then allowed to warm to room temperature. The reaction is subsequently quenched with an acidic solution, such as 1M HCl. amazonaws.com No catalytic system is required for this specific synthetic route.

Table of Reaction Parameters:

| Parameter | Condition |

|---|---|

| Temperature | -78 °C to room temperature |

| Solvent | Tetrahydrofuran (THF) |

| Base | Lithium diisopropylamide (LDA) |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Regioselectivity and Stereoselectivity in Synthesis

The regioselectivity of this reaction is controlled by the directing effect of the bromine atom on the thiophene ring. The bromine directs the deprotonation by the strong base (LDA) to the adjacent C2 position. This directed ortho-metalation ensures that the subsequent formylation with DMF occurs specifically at the desired position, leading to the formation of this compound with high regioselectivity. As the final product is achiral, stereoselectivity is not a consideration in this synthesis.

Advanced Synthetic Strategies

While the established lithiation-formylation route is effective, advanced synthetic strategies offer alternative and potentially more versatile approaches to thiophene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Derivatives (e.g., Suzuki cross-coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are powerful tools for forming carbon-carbon bonds and can be employed in the synthesis of complex thiophene derivatives. In a hypothetical application to a molecule like this compound, the bromine atom could serve as a handle for coupling with a boronic acid derivative in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of substituents at the 5-position of the thiophene ring. While not a direct synthesis of the title compound itself, this strategy is crucial for its further functionalization.

Lithium-Halogen Exchange Reactions and Subsequent Quenching

Lithium-halogen exchange is a common method for generating organolithium reagents, which can then be reacted with various electrophiles. In the context of thiophene chemistry, a lithium-halogen exchange on a dibrominated thiophene precursor could be a viable route. For instance, selective exchange of one bromine atom followed by quenching with a formylating agent like DMF can lead to the formation of a bromo-formyl thiophene derivative. The selectivity of the lithium-halogen exchange is often dependent on the substitution pattern of the thiophene ring and the reaction conditions.

Vilsmeier Reagents and Their Application in Thiophene Functionalization

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.org The core of this reaction is the Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). This reagent acts as a weak electrophile, making it particularly effective for reactions with activated substrates, including the thiophene ring system. researchgate.net

The reaction proceeds via an electrophilic aromatic substitution mechanism. organic-chemistry.org The Vilsmeier reagent attacks the electron-rich thiophene ring, leading to the formation of an intermediate iminium salt. Subsequent hydrolysis of this intermediate during the work-up phase yields the desired aldehyde functional group. organic-chemistry.org This method is a powerful tool for introducing formyl groups onto thiophene scaffolds, which are key synthons for the construction of more complex molecules.

A closely related synthesis, that of 5-bromothiophene-2-carbaldehyde from 2-bromothiophene, exemplifies the application of this reaction on a thiophene substrate. rsc.org In this procedure, phosphorus oxychloride is added dropwise to N,N-dimethylformamide in an ice bath. After the formation of the Vilsmeier reagent, 2-bromothiophene is introduced, and the mixture is heated to drive the reaction to completion. rsc.org The subsequent hydrolysis and purification steps yield the final product. rsc.org This established protocol highlights the regioselective nature and utility of the Vilsmeier-Haack reaction in the functionalization of substituted thiophenes.

Table 1: Representative Reaction Conditions for Vilsmeier-Haack Formylation of a Thiophene Derivative

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 2-Bromothiophene | rsc.org |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | rsc.org |

| Reaction Temperature | 80 °C | rsc.org |

| Reaction Time | 4 hours | rsc.org |

| Work-up | Hydrolysis with water | rsc.org |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general principles of green chemistry can be applied to its synthetic pathway, primarily the Vilsmeier-Haack reaction. Key areas for improvement include the reduction of hazardous solvents and the use of more energy-efficient methods.

One promising approach is the adoption of solvent-free reaction conditions. Research has shown that certain reactions involving Vilsmeier-Haack reagents can be performed by grinding the reactants together in a mortar and pestle, which can lead to high yields and regioselectivity while eliminating the need for volatile organic solvents. researchgate.net Another avenue is the exploration of ultrasonically assisted reactions, which can provide significant rate enhancements and allow for milder reaction conditions. researchgate.net Microwave-assisted synthesis is another established green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. The application of these technologies to the Vilsmeier-Haack formylation of 4-methyl-2-bromothiophene could offer a more sustainable synthetic route.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and by-products. The selection of an appropriate purification technique is critical to obtaining the compound at the desired level of purity for subsequent applications. Common methods for the purification of solid organic compounds include chromatography and crystallization.

Chromatographic Methods

Column chromatography is a fundamental and highly effective technique for the purification of organic compounds. rsc.org This method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a compound like this compound, silica gel is commonly used as the stationary phase.

The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents, known as the eluent, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The selection of the eluent system is crucial for achieving effective separation. For compounds of moderate polarity, mixtures of non-polar solvents like petroleum ether or hexane with a more polar solvent like ethyl acetate are often employed. rsc.org Fractions are collected as the eluent exits the column and are analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Table 2: General Parameters for Column Chromatography Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | A solid adsorbent material. | Silica Gel |

| Mobile Phase (Eluent) | A solvent system used to move the mixture through the column. | Petroleum ether/Ethyl acetate (10:1) rsc.org |

| Elution Technique | Isocratic (constant eluent composition) or Gradient (varying eluent composition). | Isocratic |

| Fraction Collection | Systematic collection of the eluent exiting the column. | Collection in test tubes or flasks. |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid organic compounds. The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

The general protocol for recrystallization involves the following steps:

Solvent Selection: An appropriate solvent or solvent pair is chosen based on the solubility profile of the crude product.

Dissolution: The crude solid is dissolved in a minimum amount of the hot (near boiling) solvent to create a saturated solution.

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

Cooling: The hot, clear solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.

Crystal Collection: The formed crystals are collected by vacuum filtration, separating them from the cold solvent (mother liquor) which retains the soluble impurities.

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and are then dried to remove all traces of the solvent.

This process can be repeated if necessary to achieve a higher degree of purity.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound" (CAS Number: 38455-33-5), the specific research findings required to generate the requested article are not available in publicly accessible scientific literature and databases.

The strict requirement for detailed data tables and in-depth analysis for each specified spectroscopic technique (¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and UV-Vis) cannot be met without these foundational experimental results. Searches consistently yielded information for related but structurally distinct compounds, such as 5-Bromothiophene-2-carbaldehyde and 5-Methyl-2-thiophenecarboxaldehyde, which are not suitable substitutes for the specific molecule requested.

Therefore, it is not possible to construct a scientifically accurate and thorough article that adheres to the provided outline and content requirements.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for 5-Bromo-4-methylthiophene-2-carbaldehyde is not available in the current literature, analysis of the closely related isomer, 4-Bromothiophene-2-carbaldehyde, provides valuable insights into the expected solid-state conformation. The crystallographic data for 4-Bromothiophene-2-carbaldehyde, obtained from the Cambridge Crystallographic Data Centre, reveals a monoclinic crystal system. nih.gov

The structure of thiophene-2-carbaldehyde (B41791) derivatives is generally planar. For instance, thiophene-2-carbaldehyde azine crystallizes in a monoclinic system with two essentially planar half-molecules in the asymmetric unit. nih.gov It is anticipated that this compound would also adopt a largely planar conformation, with the aldehyde group, thiophene (B33073) ring, methyl group, and bromine atom lying in close to the same plane. The presence of the methyl group at the 4-position and the bromine atom at the 5-position may introduce minor steric hindrance, potentially causing a slight twist in the molecular backbone.

Interactive Table: Crystallographic Data for the Related Compound 4-Bromothiophene-2-carbaldehyde nih.gov

| Property | Value |

| CCDC Number | 227020 |

| Empirical Formula | C5H3BrOS |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.729(2) |

| b (Å) | 7.550(3) |

| c (Å) | 14.621(6) |

| β (°) | 98.49(3) |

| Volume (ų) | 625.3(4) |

Other Spectroscopic Techniques for Comprehensive Analysis

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. For a stable, closed-shell molecule like this compound, ESR spectroscopy is not directly applicable. However, the technique is highly relevant for studying its radical cation or anion, which can be generated through chemical or electrochemical oxidation or reduction.

Studies on radical cations of various five-membered heteroaromatics, including 2-methylthiophene (B1210033) and 3-methylthiophene, have been successfully conducted using ESR spectroscopy. researchgate.net These studies show that the unpaired electron in the radical cations of thiophene derivatives resides in a π-orbital. researchgate.net The hyperfine coupling constants observed in the ESR spectrum provide detailed information about the distribution of the unpaired electron's spin density across the molecule.

In a hypothetical ESR study of the this compound radical cation, it would be expected that the spin density would be distributed across the thiophene ring. The methyl and aldehyde protons, as well as the bromine nucleus, would interact with the unpaired electron to produce a characteristic hyperfine splitting pattern in the ESR spectrum. The magnitude of these splittings would be indicative of the spin density at the respective positions. For example, in the radical cation of a cyano-substituted 2,5-bis(het)aryl substituted thiophene, a g-value of 2.0026 and a distinct hyperfine structure were observed. uni-halle.de Similar detailed analysis would be possible for the radical cation of this compound.

Fluorescence Spectroscopy

Thiophene-based chromophores with a donor-π-acceptor (D–π–A) structure are known to exhibit interesting photophysical properties that can be tuned by modifying the donor and acceptor groups. rsc.org In this compound, the thiophene ring acts as the π-system, the methyl group is a weak electron-donating group, the bromine atom has a deactivating effect, and the carbaldehyde group is an electron-withdrawing group.

The fluorescence quantum yield and emission lifetimes of thiophene derivatives are influenced by the electronic effects of the substituents. The introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission wavelength and intensity. The photophysical properties of thiophene-based 2-arylpyridines, for instance, can be tuned over a broad range by introducing different substituents. researchgate.net It is plausible that the combination of the bromo and methyl substituents at the 5- and 4-positions, along with the carbaldehyde at the 2-position, would result in specific fluorescence characteristics for this compound, which could be determined experimentally through steady-state and time-resolved fluorescence spectroscopy.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For thiophene (B33073) derivatives, DFT methods have been successfully employed to investigate their geometric, electronic, and spectroscopic properties.

Optimization of Molecular Geometry and Electronic Structure

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For thiophene derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). angenechemical.com This process determines key structural parameters, including bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a clear picture of the molecule's three-dimensional shape. Investigations into related thiophene compounds show that they generally possess a quasi-planar conformation. The electronic structure, describing the distribution of electrons within the molecule, is also determined, offering insights into its reactivity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Energies)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. For similar thiophene derivatives, DFT calculations have been used to determine these energy levels. For instance, studies on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene yielded specific HOMO and LUMO energy values, which are fundamental to understanding its electronic transitions and potential applications in optoelectronics. angenechemical.com

Below is a hypothetical data table illustrating the kind of results obtained from such an analysis for a thiophene derivative.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Note: This data is illustrative for a generic thiophene derivative and not specific to 5-Bromo-4-methylthiophene-2-carbaldehyde.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the bands observed in experimental FT-IR spectra. angenechemical.com These calculations can identify characteristic vibrations, such as C-H, C=C, and C=O stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental spectra, aiding in the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) that are observed in UV-Vis spectra. This provides insight into the electronic makeup and potential color of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations can reveal the different conformations a molecule can adopt and the interactions it forms with its environment, such as solvent molecules or other solutes. This information is valuable for understanding how the molecule behaves in a real-world system, which is beyond the scope of a static, gas-phase DFT calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. Although no specific QSAR models have been developed for this compound, the molecular descriptors derived from its computed structure (such as electronic properties, size, and shape) could be used as inputs for building such models to predict its potential efficacy or toxicity.

Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For thiophene-based compounds, which are known to possess a range of biological activities, docking studies can identify potential interactions with specific biological targets. For example, derivatives of 5-Bromo-2-Hydroxybenzaldehyde, a related class of compounds, have been docked against microbial target proteins to explore their biological efficacy. Such studies for this compound could reveal its potential to interact with key enzymes or receptors, thereby guiding further experimental validation.

Advanced Applications in Materials Science and Optoelectronics

Integration into Conjugated Polymer Systems

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of organic electronics. The incorporation of 5-Bromo-4-methylthiophene-2-carbaldehyde into these systems can significantly impact their performance in various devices.

Precursor in Polymer Synthesis for Organic Field-Effect Transistors (OFETs)

Alkylated thiophene-3-carbaldehydes are recognized as valuable starting materials for the synthesis of polymers used in organic field-effect transistors (OFETs). The electronic properties of these polymers, such as charge carrier mobility, are crucial for the performance of OFETs. The specific substitution pattern of this compound is anticipated to influence the planarity and intermolecular packing of the resulting polymers, which are key factors in achieving high charge mobility. Research in this area focuses on synthesizing novel polymers incorporating this building block and evaluating their performance in OFET devices.

Role in Fluorescent Polymers and Luminescent Materials

Thiophene-based compounds are well-known for their strong luminescence properties, making them suitable for applications in fluorescent polymers and luminescent materials. These materials are integral to the development of organic light-emitting diodes (OLEDs) and various sensing technologies. The electronic structure of this compound suggests that its incorporation into polymer chains could lead to materials with tunable emission colors and high quantum yields.

Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The quest for efficient and cost-effective solar energy conversion has driven significant research into organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). Thiophene-containing molecules and polymers play a crucial role as donor materials in OPVs and as sensitizers in DSSCs due to their excellent light-harvesting capabilities. While direct applications of this compound in these areas are still under investigation, its structural motifs are relevant to the design of new materials for solar cells. For instance, the rigidity of thiophene (B33073) rings can influence the performance of DSSCs.

Utilization in Photoelectric Materials

Photoelectric materials, which can convert light into electrical signals or vice versa, are fundamental to a wide range of technologies, including photodetectors and light-emitting devices. The inherent photophysical properties of thiophene derivatives make them attractive for these applications. The strategic functionalization of the thiophene ring in this compound offers a pathway to fine-tune the material's absorption and emission spectra, as well as its charge transport characteristics, to meet the specific demands of various photoelectric devices.

Development of Sensors and Probes

The development of highly sensitive and selective chemical sensors and biological probes is a rapidly growing field. Fluorescent probes, in particular, offer a non-invasive way to detect and visualize specific analytes. While a related compound, 5-Bromo-thiophene-2-aldehyde, has been explored as an activatable probe, the potential of this compound in this domain remains an area for future research. The reactive aldehyde group could be utilized to attach the molecule to specific recognition elements, while the thiophene core could provide the necessary photophysical signaling mechanism.

Biological and Biomedical Research Applications of 5 Bromo 4 Methylthiophene 2 Carbaldehyde Derivatives

Antioxidant Activities of Derivatives

Derivatives of 5-Bromo-4-methylthiophene-2-carbaldehyde have shown notable potential as antioxidant agents. The core thiophene (B33073) structure is a key pharmacophore that contributes to a variety of biological activities, including antioxidant effects. Research into novel thiophene-2-carboxamide derivatives has demonstrated their capacity to mitigate oxidative stress.

For instance, studies on a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives revealed significant antioxidant activity, evaluated using the ABTS method. The 3-amino thiophene-2-carboxamide derivatives, in particular, exhibited the highest antioxidant potential, with inhibition percentages ranging from 46.9% to 62.0%. In contrast, the 3-hydroxy derivatives showed moderate activity (28.4–54.9%), while the 3-methyl derivatives displayed the lowest antioxidant capacity (12.0–22.9%). One specific 3-amino derivative, compound 7a, showed a potent antioxidant activity of 62.0%, which is comparable to the standard antioxidant, ascorbic acid (88.44%). The antioxidant capabilities of these derivatives are often attributed to the hydrogen atoms of hydroxyl and/or amino groups, which are influenced by resonance and inductive effects within the molecule.

| Derivative Class | Inhibition Percentage Range (%) | Notable Compound | Notable Compound Activity (%) | Reference Standard (Ascorbic Acid) (%) |

|---|---|---|---|---|

| 3-amino thiophene-2-carboxamide | 46.9 - 62.0 | 7a | 62.0 | 88.44 |

| 3-hydroxy thiophene-2-carboxamide | 28.4 - 54.9 | - | - | 88.44 |

| 3-methyl thiophene-2-carboxamide | 12.0 - 22.9 | - | - | 88.44 |

Antimicrobial and Antibacterial Studies

The antimicrobial and antibacterial properties of thiophene derivatives are well-documented, with various studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria.

A study on thiophene-2-carboxamide derivatives tested their activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The results indicated that 3-amino thiophene-2-carboxamide compounds were more effective than their 3-hydroxy and 3-methyl counterparts. Specifically, an amino thiophene derivative (7b) containing a methoxy group demonstrated excellent activity, with inhibition percentages of 83.3% against S. aureus, 82.6% against B. subtilis, and 86.9% against P. aeruginosa. eurjchem.com Similarly, a hydroxy thiophene derivative (3b) with a methoxy group was also effective, showing 78.3% inhibition against both B. subtilis and P. aeruginosa. eurjchem.com

Another research avenue explored 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives. One particular analog, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F), exhibited outstanding antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi, with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL. mdpi.com This activity was found to be superior to standard antibiotics like ciprofloxacin and ceftriaxone. mdpi.com Other research has shown that pyridine side chain derivatives also exhibit excellent antimicrobial activity.

| Derivative | Bacterial Strain | Inhibition (%) / MIC |

|---|---|---|

| Amino thiophene-2-carboxamide (7b) | P. aeruginosa | 86.9% |

| Amino thiophene-2-carboxamide (7b) | S. aureus | 83.3% |

| Amino thiophene-2-carboxamide (7b) | B. subtilis | 82.6% |

| Hydroxy thiophene-2-carboxamide (3b) | B. subtilis | 78.3% |

| Hydroxy thiophene-2-carboxamide (3b) | P. aeruginosa | 78.3% |

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | MIC: 3.125 mg/mL |

Anticancer and Antitumor Potential

The thiophene scaffold is a prominent feature in many compounds developed for cancer therapy. nih.govbenthamscience.com Its derivatives have shown significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. nih.gov The anticancer mechanisms often involve the inhibition of critical signaling pathways necessary for cancer cell survival and proliferation. nih.govbenthamscience.com

In Vitro Cytotoxicity Assays (e.g., MTT assay)

In vitro studies are crucial for determining the cytotoxic potential of new compounds. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. Numerous studies have utilized this and similar assays to evaluate the anticancer effects of thiophene derivatives.

For example, a thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), was tested against several human cancer cell lines, showing IC50 values of 138.573 μM for LnCap (prostate cancer), 185.931 μM for HepG2 (liver cancer), and 108.657 μM for Caco-2 (colon cancer). researchgate.net Another study synthesized a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives and tested them against HepG-2 and human lung cancer (A-549) cell lines. researchgate.net One compound (20b) from this series showed promising activity with IC50 values of 4.37 μM against HepG-2 and 8.03 μM against A-549 cells. researchgate.net

Furthermore, thiophene-2,5-dicarbohydrazide derivatives have been evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov One particular derivative, D5, showed the highest activity among the tested compounds. nih.gov Similarly, chalcone derivatives of 3-aryl-thiophene-2-carbaldehyde have demonstrated superior anticancer activity against HCT-15 human colon cancer cells compared to the reference drug doxorubicin. rasayanjournal.co.in

| Derivative Type | Compound | Cancer Cell Line | IC₅₀ Value (μM) |

|---|---|---|---|

| Phenylthiophene | BMPT | LnCap (Prostate) | 138.573 |

| Phenylthiophene | BMPT | HepG2 (Liver) | 185.931 |

| Phenylthiophene | BMPT | Caco-2 (Colon) | 108.657 |

| Thiadiazole | 20b | HepG-2 (Liver) | 4.37 |

| Thiadiazole | 20b | A-549 (Lung) | 8.03 |

| Thieno[2,3-c]pyridine | 6i | MCF7 (Breast) | Comparable to Cisplatin at 100 µM |

| Thieno[2,3-c]pyridine | 6i | HSC3 (Head and Neck) | Comparable to Cisplatin at 100 µM |

| Chalcone | 5a | HCT-15 (Colon) | 21 µg/mL |

Target-Specific Inhibition (e.g., EGFR Tyrosinase Kinase, α-amylase)

A key strategy in modern cancer therapy is the development of drugs that target specific proteins or enzymes crucial for tumor growth. Thiophene derivatives have been identified as inhibitors of several such targets.

EGFR Tyrosinase Kinase: The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, is a driver in several human cancers. nih.govnih.gov Thiophene derivatives have emerged as potent EGFR inhibitors. A series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives were designed for this purpose. One compound (16e) showed impressive EGFR kinase inhibition with an IC50 value of 94.44 nM. nih.gov Another study on thieno[2,3-b]thiophene derivatives identified a compound (2) that was a more effective inhibitor of both wild-type EGFR (EGFRWT) and its resistant mutant form (EGFRT790M) than the standard drug erlotinib, with IC50 values of 0.28 μM and 5.02 μM, respectively. nih.gov

α-Amylase: While more commonly associated with diabetes management, α-amylase inhibition has also been explored in the context of cancer research. Certain thiophene-based hybrids have been evaluated for their α-amylase inhibitory activity, with some compounds showing potent inhibition with IC50 values in the low micromolar range, even surpassing the standard inhibitor Acarbose. researchgate.net

Anti-inflammatory Properties

Inflammation is a critical component of many diseases, and thiophene derivatives have demonstrated significant anti-inflammatory potential. eurjchem.com These compounds can interact with key enzymes and signaling pathways involved in the inflammatory response.

Research has shown that thiophene-based compounds can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators. eurjchem.com For instance, certain methoxy-substituted thiophene derivatives have been found to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of signaling pathways such as ERK, p38, and NF-ĸB. eurjchem.com Thiophene derivatives containing methyl and chlorine substituents have shown anti-inflammatory activity comparable to sodium diclofenac in animal models of paw edema. eurjchem.com

Enzyme Inhibition Studies (e.g., α-amylase, D-amino acid oxidase, tryptase)

Beyond their anticancer and anti-inflammatory roles, derivatives of this compound are being investigated for their ability to inhibit a range of other enzymes.

α-Amylase: As mentioned previously, various thiophene derivatives, including biphenylcarbonitrile-thiazolidinedione conjugates, have shown potent in vitro α-amylase inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net

D-amino acid oxidase (DAO): A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of D-amino acid oxidase inhibitors. researchgate.net

Tryptase: Tryptase is a serine protease released from mast cells and is involved in allergic and inflammatory responses. google.com Thiophene-containing compounds have been investigated as potential tryptase inhibitors for treating conditions like asthma and allergic rhinitis. google.comtandfonline.com For example, a novel thiazolo-thiophene derivative (MCD-KV-10) was found to inhibit the release of tryptase from mast cells. tandfonline.comtandfonline.com

Schiff Base Derivatives and Their Biological Profiles

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities. The biological activity of Schiff bases can be fine-tuned by the nature of the aldehyde and amine precursors. The thiophene ring, in particular, is a key pharmacophore found in numerous FDA-approved drugs.

The condensation of thiophene aldehydes with various primary amines yields Schiff bases with a broad range of biological activities. For instance, Schiff bases derived from 5-bromothiophene-2-carboxaldehyde have been synthesized and evaluated for their biological potential. These studies indicate that the presence of the brominated thiophene moiety can contribute significantly to the compound's bioactivity.

Metal complexes of thiophene-derived Schiff bases have also been extensively studied, often exhibiting enhanced biological activity compared to the free ligands. ijfans.org The coordination of metal ions such as Cu(II), Zn(II), Co(II), and Ni(II) can influence the lipophilicity and cellular uptake of the compounds, leading to improved efficacy.

Table 1: Examples of Biological Activities of Schiff Bases Derived from Related Thiophene Aldehydes

| Aldehyde Precursor | Amine/Hydrazide Moiety | Resulting Schiff Base/Derivative | Observed Biological Activity |

| 5-bromothiophene-2-carboxaldehyde | 2-aminothiophenol | 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol | Antimicrobial and antioxidant. nih.gov |

| 5-bromothiophene-2-carboxaldehyde | 4-amino-5-mercapto-1,2,4-triazole | Imine derivative | Antibacterial and antifungal. nih.gov |

| Thiophene-2-carboxaldehyde | 4,4'-diamino diphenyl methane | Bis-Schiff base | Antimicrobial, antioxidant, anti-inflammatory, larvicidal, DNA cleavage. researchgate.net |

| 4-methylthiophene-2-carbaldehyde | hexane-1,6-diamine | Bis-Schiff base | Antibacterial and cytotoxic effects. researchgate.net |

This table presents data for Schiff bases derived from structurally similar aldehydes to illustrate the potential biological activities of this compound derivatives.

Applications in Drug Discovery and Development

The structural features of This compound —a brominated and methylated thiophene ring with a reactive aldehyde group—make it an attractive starting material for the synthesis of novel therapeutic agents. The thiophene core is a bioisostere of the benzene (B151609) ring and can participate in various biological interactions. The bromine atom can increase lipophilicity and may be involved in halogen bonding with biological targets, while the methyl group can influence steric interactions and metabolic stability.

Derivatives of this compound, particularly Schiff bases, hold potential in several areas of drug discovery:

Antimicrobial Agents: As demonstrated by related compounds, Schiff bases of bromothiophene derivatives often exhibit significant antibacterial and antifungal properties. nih.gov The imine linkage is crucial for this activity, and modifications of the amine component can be used to optimize the antimicrobial spectrum and potency.

Anticancer Agents: Thiophene derivatives have been investigated for their antitumor properties. Schiff bases and their metal complexes derived from thiophenes have shown cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or inhibition of key enzymes involved in cancer cell proliferation.

Antioxidant and Anti-inflammatory Agents: The thiophene nucleus is known to be a scavenger of reactive oxygen species. Schiff base derivatives can possess antioxidant capabilities, which are beneficial in combating oxidative stress-related diseases. nih.gov Furthermore, some thiophene derivatives have demonstrated anti-inflammatory effects.

While the direct synthesis and biological evaluation of a wide range of derivatives from This compound are yet to be extensively reported, the foundational knowledge from similar structures strongly supports the potential of these compounds in the development of new pharmaceuticals. Further research is warranted to synthesize and screen a library of Schiff bases and other derivatives of this specific aldehyde to fully elucidate their therapeutic potential.

Analytical Chemistry and Environmental Applications

Spectrophotometric Methods for Metal Ion Determination

There is currently no specific information available in peer-reviewed scientific literature detailing the use of 5-Bromo-4-methylthiophene-2-carbaldehyde in spectrophotometric methods for the determination of metal ions. While Schiff bases and other derivatives of aldehydes are sometimes employed as chromogenic reagents for this purpose, specific studies involving this particular compound have not been identified.

Role as an Analytical Reagent

The potential of this compound as an analytical reagent is noted due to its chemical structure, which includes a reactive aldehyde group and a thiophene (B33073) ring. cymitquimica.com This structure suggests it could be a precursor for the synthesis of more complex molecules used in analytical chemistry. However, specific applications of this compound itself as a standalone analytical reagent are not detailed in the available research.

Environmental Remediation and Catalytic Reduction Processes

Detailed research on the application of this compound in environmental remediation or its use in catalytic reduction processes is not found in the current body of scientific literature. While thiophene-based compounds can be investigated for such roles, there are no specific studies that report the efficacy or mechanisms of this compound in these environmental applications.

Q & A

Q. How is this compound utilized in synthesizing pharmaceuticals or materials?

- Case Studies :

- Drug intermediates : The aldehyde group facilitates condensation reactions to form Schiff bases or heterocycles (e.g., thieno[3,2-b]pyridines).

- Materials science : Acts as a monomer for conductive polymers (e.g., via electropolymerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.